molecular formula C5H8N2O3 B2479453 (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid CAS No. 107716-98-3

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid

Cat. No. B2479453
CAS RN: 107716-98-3
M. Wt: 144.13
InChI Key: AEDVCQIVTIIFMO-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a chemical compound with the molecular formula C5H8N2O3 . It is an imidazolidine derivative and exists as a solid. The compound is also known by its IUPAC name: (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid .


Molecular Structure Analysis

The molecular structure of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid consists of a five-membered imidazolidine ring with a carboxylic acid group and a methyl group attached. The stereochemistry is specified as (S) , indicating the absolute configuration of the chiral center .


Physical And Chemical Properties Analysis

  • Purity : 95%

Scientific Research Applications

Angiotensin Converting Enzyme Inhibition

  • Application : This compound has been studied for its role in inhibiting the angiotensin-converting enzyme (ACE), potentially useful for treating hypertension. Derivatives of this compound showed potent in vitro ACE inhibitory activities, indicating their potential as antihypertensive agents (Hayashi et al., 1989).

Taste Modulation

  • Application : Certain derivatives of "(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid" were identified as taste modulators. These compounds enhanced the mouthdryness and mouthfulness typically imparted by stewed beef juice, indicating their potential use in flavor enhancement (Kunert et al., 2011).

Chiral Auxiliary in Chemical Synthesis

  • Application : This compound has been utilized as a chiral auxiliary in chemical synthesis, particularly in kinetic resolution and stereoselective synthesis processes. It has been instrumental in the preparation of various chiral compounds, indicating its importance in pharmaceutical and organic chemistry (Kubota et al., 1994).

Synthesis of Biologically Active Compounds

  • Application : Derivatives of "(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid" have been used to synthesize various biologically active compounds. This includes the synthesis of chiral α-alkyl succinic acid derivatives and β-amino acid derivatives, important in the development of pharmaceuticals (Kubo et al., 1997).

Advanced Glycation End Products Analysis

  • Application : Research has also focused on the quantitation of advanced glycation end products (AGEs) of creatinine in biofluids of diabetic patients. This is significant in understanding the biochemical changes in diabetes and potentially for the development of diagnostic tools (Kunert et al., 2013).

Novel Pharmaceutical Applications

  • Application : Novel derivatives of this compound have been explored as inhibitors of the hepatitis C virus NS3-4A serine protease, highlighting its potential in antiviral drug development (Arasappan et al., 2004).

Safety and Hazards

  • MSDS : Link

properties

IUPAC Name

(4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3/c1-7-2-3(4(8)9)6-5(7)10/h3H,2H2,1H3,(H,6,10)(H,8,9)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDVCQIVTIIFMO-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(NC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](NC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid

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